molecular formula C20H24F2N4 B5414216 (2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane

(2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane

Cat. No.: B5414216
M. Wt: 358.4 g/mol
InChI Key: HKRPUQFIHKJWHU-CWFSZBLJSA-N
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Description

(2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[52202,6]undecane is a complex organic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multiple steps, including the formation of the tricyclic core and the introduction of the difluorophenyl and imidazolylmethyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the tricyclic core.

    Substitution reactions: to introduce the difluorophenyl group.

    Alkylation reactions: to attach the imidazolylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or other parts of the molecule.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with DNA or RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane: Similar compounds may include other tricyclic diazatricyclo compounds with different substituents.

Uniqueness

The uniqueness of (2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[522

Properties

IUPAC Name

(2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N4/c1-12-17(24-11-23-12)10-26-9-15(14-3-2-4-16(21)18(14)22)20-19(26)13-5-7-25(20)8-6-13/h2-4,11,13,15,19-20H,5-10H2,1H3,(H,23,24)/t15-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRPUQFIHKJWHU-CWFSZBLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CC(C3C2C4CCN3CC4)C5=C(C(=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=C(C(=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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